![molecular formula C18H12N2O6 B13055486 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one CAS No. 7243-16-5](/img/structure/B13055486.png)
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one
Description
This compound is a complex polycyclic heterocycle featuring a fused tetracyclic scaffold with oxygen (oxa) and nitrogen (aza) atoms incorporated into its framework. The structure includes a 4-nitrophenyl substituent at the 8-position and a ketone group at the 6-position. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., derivatives with acetamide or oxadiazole substituents) highlight its relevance in synthetic and biochemical studies .
Properties
CAS No. |
7243-16-5 |
---|---|
Molecular Formula |
C18H12N2O6 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
8-(4-nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |
InChI |
InChI=1S/C18H12N2O6/c21-18-17-13(7-24-18)19-12-6-15-14(25-8-26-15)5-11(12)16(17)9-1-3-10(4-2-9)20(22)23/h1-6,16,19H,7-8H2 |
InChI Key |
UFLARJIDXUFMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one typically involves multi-step organic reactions. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with specific hydrazine derivatives under controlled conditions . The reaction is usually carried out in an ethanol solvent with triethylamine as a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Catalytic reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0{3,7}.0{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity, akin to derivatives like 15a and 15b , which exhibit antimicrobial properties .
- Heterocyclic Diversity : Replacement of the oxadiazole ring (in 15a ) with the trioxa-aza scaffold in the target compound may alter solubility and binding affinity due to differences in hydrogen-bonding capacity .
- Toxicity Profile : The acetamide derivative () shows acute oral toxicity (LD₅₀: 300 mg/kg in rats), suggesting that substituents on the phenyl ring critically influence safety profiles .
Insights :
- The target compound’s synthesis may parallel methods for 13-aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[...] (), utilizing acid-induced retro-Asinger reactions for cyclization.
- Oxadiazole derivatives (e.g., 15a ) employ POCl₃-mediated condensations, suggesting that similar conditions could introduce the trioxa-aza scaffold .
Pharmacokinetic and Toxicity Considerations
- SAHA in ) could predict its bioactivity.
- Ecological Data: No persistence, bioaccumulation, or toxicity data exist for the target compound or its acetamide derivative, highlighting a critical research gap .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure that includes multiple oxygen and nitrogen atoms, contributing to its potential reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 366.3 g/mol. The presence of the nitrophenyl group suggests potential for interactions with biological targets due to its electrophilic nature.
Research indicates that compounds with similar structural features often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The nitrophenyl moiety is known to enhance electron affinity, potentially allowing for interaction with biological macromolecules such as proteins and nucleic acids.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Activity : Some derivatives of nitrophenyl compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
8-(4-Nitrophenyl)-5,12,14-trioxa | 15 | S. aureus |
8-(4-Nitrophenyl)-5,12,14-trioxa | 12 | E. coli |
Case Study 2: Anticancer Activity
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent reduction in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cellular Uptake : The compound shows effective cellular uptake in cancer cells, which may enhance its therapeutic efficacy.
- Mechanistic Insights : Investigations into its mechanism of action revealed that it can induce oxidative stress in target cells, leading to apoptosis.
- Synergistic Effects : When combined with other chemotherapeutic agents, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.